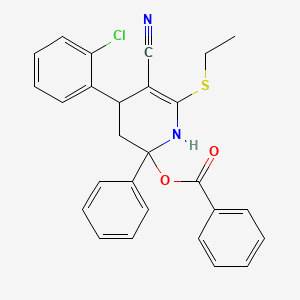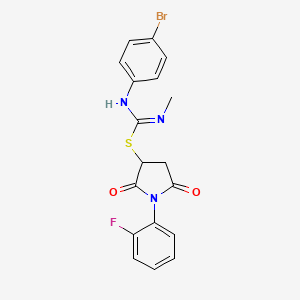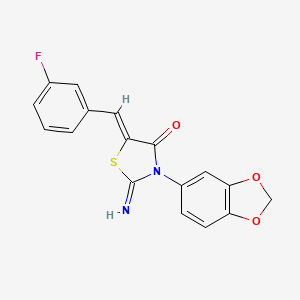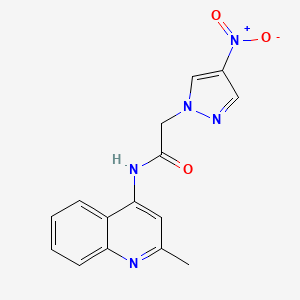![molecular formula C19H26BrNOS B11518825 4-(4-Bromo-phenyl)-8-tert-butyl-2-methyl-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B11518825.png)
4-(4-Bromo-phenyl)-8-tert-butyl-2-methyl-1-thia-4-aza-spiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromophenyl)-8-tert-butyl-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a bromophenyl group, a tert-butyl group, and a thia-azaspirodecane core, making it a molecule of interest in various fields of research due to its potential biological and chemical properties .
Preparation Methods
The synthesis of 4-(4-bromophenyl)-8-tert-butyl-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of cyclic ketones, amines, and thioglycolic acid in the presence of a catalyst such as mesoporous MCM-41-supported Schiff base and CuSO4·5H2O. This reaction is carried out in toluene, yielding the desired spiro thiazolidinone derivatives in high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high efficiency and cost-effectiveness.
Chemical Reactions Analysis
4-(4-bromophenyl)-8-tert-butyl-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Scientific Research Applications
4-(4-bromophenyl)-8-tert-butyl-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-8-tert-butyl-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone core is known to interact with various enzymes and receptors, leading to the inhibition of specific biological processes. For example, it may inhibit the activity of certain kinases or proteases, resulting in the suppression of cancer cell proliferation or viral replication .
Properties
Molecular Formula |
C19H26BrNOS |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-(4-bromophenyl)-8-tert-butyl-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C19H26BrNOS/c1-13-17(22)21(16-7-5-15(20)6-8-16)19(23-13)11-9-14(10-12-19)18(2,3)4/h5-8,13-14H,9-12H2,1-4H3 |
InChI Key |
QCZIPFFVGYJBNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2(S1)CCC(CC2)C(C)(C)C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-2-oxo-N'-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2H-chromene-3-carbohydrazide](/img/structure/B11518768.png)
![2-[(2-morpholino-2-oxoethyl)sulfanyl]-3-(1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11518776.png)
![7-{(Z)-(4-Chlorophenyl)[(2E)-(3-methoxybenzylidene)hydrazono]methyl}-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11518779.png)

![2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]-1-[(1-naphthyloxy)methyl]ethyl 2-bromobenzoate](/img/structure/B11518802.png)


![2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11518808.png)

![N-[(2E,5Z)-5-{[1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11518814.png)
![N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B11518819.png)
![2,8-Dimethyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11518820.png)

